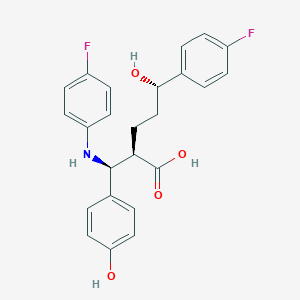

Ezetimibe Azetidinone Ring-opened Impurity

Übersicht

Beschreibung

Ezetimibe Azetidinone Ring-opened Impurity is a degradation product of the cholesterol-lowering drug Ezetimibe. This compound is formed when the azetidinone ring in Ezetimibe is opened, resulting in a different chemical structure. It is important in the context of pharmaceutical quality control and impurity profiling to ensure the safety and efficacy of the drug.

Vorbereitungsmethoden

The preparation of Ezetimibe Azetidinone Ring-opened Impurity typically involves the degradation of Ezetimibe under specific conditions. One common method is alkaline degradation, where Ezetimibe is exposed to a strong base, leading to the opening of the azetidinone ring. This process can be monitored and controlled using high-performance liquid chromatography (HPLC) to isolate and purify the impurity . Industrial production methods may involve similar degradation processes, followed by purification steps to obtain the impurity in a highly characterized form .

Analyse Chemischer Reaktionen

Ezetimibe Azetidinone Ring-opened Impurity can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the impurity.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Quality Control in Drug Manufacturing

- Analytical Method Development

- Stability Studies

Research Applications

-

Mechanistic Studies

- Research involving this compound has been conducted to elucidate its role in lipid metabolism. Studies have shown that Ezetimibe significantly reduces plasma levels of intermediate-density lipoprotein (IDL) and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol levels . This mechanism is vital for understanding how impurities might influence pharmacodynamics.

- Animal Studies

Wirkmechanismus

The mechanism of action of Ezetimibe Azetidinone Ring-opened Impurity is related to its parent compound, Ezetimibe. Ezetimibe works by selectively inhibiting the sterol transporter Niemann-Pick C1-Like 1 (NPC1L1) in the small intestine, reducing the absorption of cholesterol. The ring-opened impurity, however, may not retain the same inhibitory activity due to its altered structure .

Vergleich Mit ähnlichen Verbindungen

Ezetimibe Azetidinone Ring-opened Impurity can be compared with other similar compounds, such as:

N-Nitroso Ezetimibe Azetidinone Ring Opened Impurity: This compound is another degradation product of Ezetimibe, characterized by the presence of a nitroso group.

Ezetimibe Azetidinone Ring-opened Sodium Salt Impurity: This is a sodium salt form of the ring-opened impurity, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific structural changes resulting from the opening of the azetidinone ring, which can affect its chemical and biological properties.

Biologische Aktivität

Ezetimibe is a lipid-lowering agent primarily used to reduce cholesterol absorption in the intestines. The compound's structure includes a beta-lactam ring, which is crucial for its biological activity. However, the focus of this article is on the biological activity associated with the Ezetimibe Azetidinone Ring-opened Impurity .

Overview of Ezetimibe

Ezetimibe functions by selectively inhibiting the intestinal absorption of cholesterol and related phytosterols, leading to a decrease in plasma cholesterol levels. Its chemical structure is represented as 1-(4-fluorophenyl)-3(R)-[3-(4-fluorophenyl)-3(S)-hydroxypropyl]-4(S)-(4-hydroxyphenyl)-2-azetidinone, with an empirical formula of C24H21F2NO3 and a molecular weight of 409.4 g/mol .

The biological activity of the ring-opened impurity arises from its interaction with cellular mechanisms involved in lipid metabolism. Research indicates that ezetimibe, including its impurities, can influence cholesterol homeostasis through various pathways:

- Inhibition of Foam Cell Formation : Ezetimibe has been shown to suppress foam cell formation in macrophages via the caveolin-1/MAPK signaling pathway. This mechanism is critical as foam cells are implicated in atherosclerosis development .

- Platelet Activation : Studies have demonstrated that ezetimibe reduces platelet activation markers in endothelial cells, suggesting potential cardiovascular protective effects .

Case Studies and Research Findings

A review of several studies highlights the impact of ezetimibe and its impurities on cholesterol levels and cardiovascular health:

-

Cholesterol Reduction in Animal Models :

- In apolipoprotein E deficient mice, treatment with ezetimibe resulted in significant reductions in atherosclerotic lesions and serum cholesterol levels .

- A study involving cholesterol-fed rats demonstrated that ezetimibe decreased total cholesterol levels significantly, with an effective dose (ED50) established at 0.03 mg/kg/day .

- Post-Marketing Surveillance :

Data Tables

The following table summarizes key findings from various studies on the biological activity of Ezetimibe and its ring-opened impurity:

Eigenschaften

IUPAC Name |

(2R,5S)-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)-5-hydroxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F2NO4/c25-17-5-1-15(2-6-17)22(29)14-13-21(24(30)31)23(16-3-11-20(28)12-4-16)27-19-9-7-18(26)8-10-19/h1-12,21-23,27-29H,13-14H2,(H,30,31)/t21-,22+,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGNDFEVQHMNNOJ-XPWALMASSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(CCC(C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H]([C@@H](CC[C@@H](C2=CC=C(C=C2)F)O)C(=O)O)NC3=CC=C(C=C3)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.